
2(1H)-Pyridinone, 1-ethyl-3-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 1-ethyl-3-(phenylmethyl)- is a heterocyclic organic compound that belongs to the pyridinone family. This compound is characterized by a pyridinone ring substituted with an ethyl group at the 1-position and a phenylmethyl group at the 3-position. Pyridinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-ethyl-3-(phenylmethyl)- can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with benzylamine, followed by cyclization and oxidation steps. The reaction conditions typically include the use of a base such as sodium ethoxide and an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation steps, while automated systems ensure precise control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinone, 1-ethyl-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyridinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions often employ aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridinones, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2(1H)-Pyridinone, 1-ethyl-3-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Pyridinone derivatives are explored for their therapeutic potential, including antiviral, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 1-ethyl-3-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptor proteins, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(1H)-Pyridinone, 1-methyl-3-(phenylmethyl)-
- 2(1H)-Pyridinone, 1-ethyl-3-(methyl)-
- 2(1H)-Pyridinone, 1-ethyl-3-(phenyl)-
Uniqueness
Compared to similar compounds, 2(1H)-Pyridinone, 1-ethyl-3-(phenylmethyl)- exhibits unique properties due to the presence of both ethyl and phenylmethyl substituents. These groups influence the compound’s reactivity, biological activity, and overall stability, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
57690-48-9 |
|---|---|
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
3-benzyl-1-ethylpyridin-2-one |
InChI |
InChI=1S/C14H15NO/c1-2-15-10-6-9-13(14(15)16)11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3 |
Clé InChI |
MHUSNXHQJACWBH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC=C(C1=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)
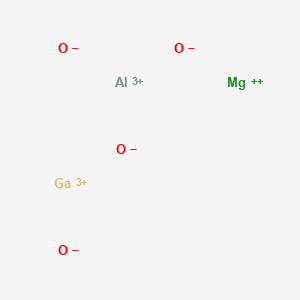
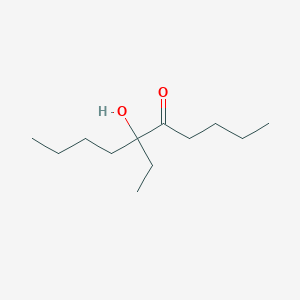
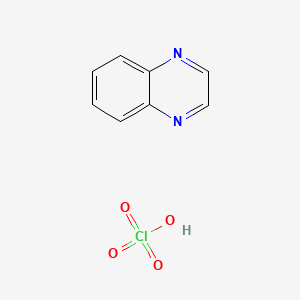
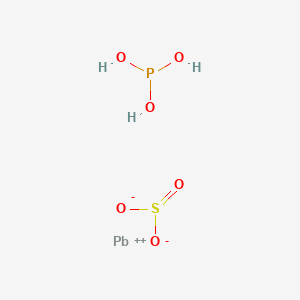
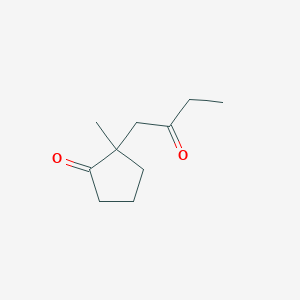
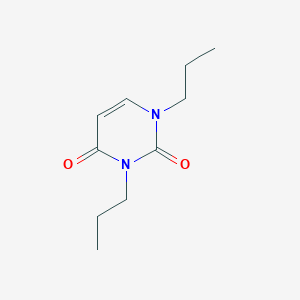
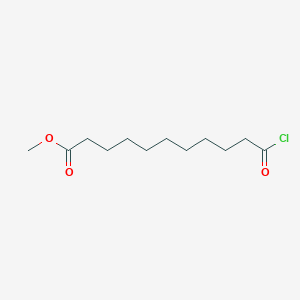

![Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane](/img/structure/B14614140.png)
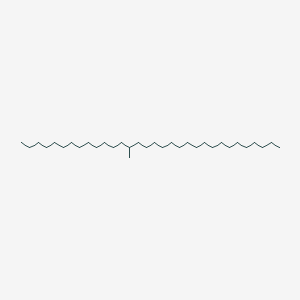
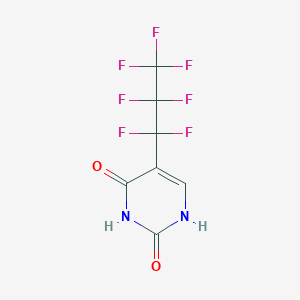
![1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-](/img/structure/B14614164.png)

